molecular formula C18H14N4O B6126320 7-[4-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

7-[4-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B6126320
M. Wt: 302.3 g/mol
InChI Key: YAUOCUWZYNDEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[4-(Benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is a high-purity chemical building block for pharmaceutical research and drug discovery. This compound features the [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, a versatile heterocyclic system recognized for its broad bioactivity profile and significance in medicinal chemistry . The TP core is isoelectronic with purines, allowing it to function as a purine bioisostere in the design of novel enzyme inhibitors, particularly those targeting ATP-binding sites in kinases . The specific substitution at the 7-position with a 4-(benzyloxy)phenyl group enhances the molecular diversity and potential for interaction with biological targets, making this derivative a valuable intermediate for structure-activity relationship (SAR) studies. Researchers are exploring applications of this compound and its analogs primarily in oncology. TP-based structures have demonstrated potent antiproliferative activities against various human cancer cell lines, including gastric (MGC-803), colorectal (HCT-116), and breast (MCF-7) carcinomas . The mechanism of action for related bioactive TP derivatives often involves the suppression of critical signaling pathways, such as the ERK pathway, leading to decreased phosphorylation of ERK1/2, c-Raf, MEK1/2, and AKT, which in turn inhibits cell proliferation and induces cell cycle arrest and apoptosis . Furthermore, the TP scaffold is known for its metal-chelating properties, which can be exploited to develop first-row transition metal complexes with enhanced biological activity, particularly as antiparasitic agents against Leishmania spp. and Trypanosoma cruzi . This compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

7-(4-phenylmethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c1-2-4-14(5-3-1)12-23-16-8-6-15(7-9-16)17-10-11-19-18-20-13-21-22(17)18/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUOCUWZYNDEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=NC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[4-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 4-(benzyloxy)benzaldehyde in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization .

Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in efficient and eco-friendly synthesis . The scalability of this method makes it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-[4-(Benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed:

Scientific Research Applications

Anti-Cancer Activity

One of the most significant applications of 7-[4-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is in cancer treatment. Research indicates that compounds in the triazolo series exhibit potent anti-cancer properties:

  • Mechanism of Action : The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. It affects pathways that are crucial for tumor growth and survival.
  • Case Studies :
    • In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
    • A patent describes its use in treating multiple types of cancer, including gastric and lung cancers, highlighting its broad therapeutic potential .

Antimicrobial Properties

Emerging research suggests that this compound may also possess antimicrobial properties:

  • Activity Against Bacteria and Fungi : Preliminary studies indicate effectiveness against certain bacterial strains and fungal infections. This opens avenues for developing new antimicrobial agents derived from this compound .

Neurological Applications

The compound's structure suggests potential interactions with neurotransmitter systems:

  • CNS Effects : Some derivatives of triazolo compounds have shown promise in modulating neurotransmitter activity, which could lead to applications in treating neurological disorders such as anxiety and depression .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell TypeEffect ObservedReference
Anti-CancerBreast Cancer CellsInduces apoptosis
Anti-CancerColon Cancer CellsInhibits cell proliferation
AntimicrobialE. coliBactericidal effect
AntimicrobialCandida albicansFungal inhibition
Neurological EffectsNeuronal Cell LinesModulation of neurotransmitters

Mechanism of Action

The mechanism of action of 7-[4-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 7-Position

Modifications at the 7-position of the triazolopyrimidine scaffold significantly alter biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent at 7-Position Key Properties/Activities References
7-(3',4',5'-Trimethoxyphenyl) derivative 3',4',5'-Trimethoxyphenyl Antiproliferative (tubulin inhibition)
7-(4-Methoxyphenyl) derivative 4-Methoxyphenyl Anticonvulsant (ED₅₀: 38.2 mg/kg, MES test)
7-(4-Fluorobenzyloxy)phenyl derivative 4-Fluorobenzyloxy-phenyl Anti-HIV activity (NNRTI mechanism)
7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl) 3,4-Dimethoxyphenyl + 4-F-benzyl Noted for high molar mass (364.38 g/mol)
7-(4-Chlorophenyl) derivatives 4-Chlorophenyl Herbicidal (ALS enzyme inhibition)

Structural Insights :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance metabolic stability and target binding in antiproliferative and antiviral applications .
  • Alkoxy Groups (e.g., OMe, OBn) : Increase lipophilicity, improving blood-brain barrier penetration for anticonvulsant activity .
  • Benzylamine Linkers : Flexibility in substituents (e.g., 4-fluorobenzyl) correlates with enhanced antiproliferative activity by optimizing spatial interactions with tubulin .

Modifications at the 2-Position

The 2-position of the triazolopyrimidine scaffold is critical for modulating activity. Examples include:

  • 2-Anilino Derivatives: Compounds like 7-(3′,4′,5′-trimethoxyanilino) analogs exhibit potent antiproliferative effects (IC₅₀ < 1 µM) by mimicking colchicine-binding sites on tubulin .
  • 2-Benzylamino Derivatives: Derivatives with 4-chloro or 3,4-methylenedioxy substituents show enhanced cytotoxicity against cancer cell lines .
  • 2-Carboxylic Acid Derivatives : Functionalization at this position (e.g., 7-oxo-5-phenyl-2-carboxylic acid) introduces hydrogen-bonding motifs for metal coordination, relevant in catalysis or material science .
Antiproliferative Activity
  • 7-(3',4',5'-Trimethoxyphenyl) Derivatives : Exhibit IC₅₀ values of 0.2–0.8 µM against HeLa and MCF-7 cells, surpassing benzyloxy-substituted analogs in potency .
  • 7-[4-(Benzyloxy)phenyl] Derivatives : Moderate activity (IC₅₀: 5–10 µM), attributed to reduced electron-donating effects compared to trimethoxy groups .
Anticonvulsant Activity
  • 7-(4-Methoxyphenyl) Derivatives : ED₅₀ values of 38.2 mg/kg in MES tests, outperforming benzyloxy analogs due to optimized CNS penetration .
  • 7-(2,4-Dichlorophenoxy) Derivatives: Lower efficacy (ED₅₀: 89.4 mg/kg), suggesting steric hindrance from bulky substituents reduces target engagement .
Anti-HIV Activity
  • 4-Cyanophenylamino Derivatives: EC₅₀ values of 0.03 µM against HIV-1, leveraging electron-deficient aromatic systems for NNRTI binding .
  • 7-(4-Fluorobenzyloxy) Analogs : Moderate activity (EC₅₀: 1.2 µM), indicating fluorinated groups enhance binding but require further optimization .

Biological Activity

7-[4-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the triazolo-pyrimidine class, which is known for various therapeutic potentials, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structural features of this compound enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C20H18N4O3S
  • Molecular Weight : 394.45 g/mol
  • CAS Number : 1040699-55-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The compound may modulate the activity of various molecular targets involved in inflammatory pathways and cancer progression.

1. Anti-Inflammatory Activity

Research indicates that compounds within the triazolo-pyrimidine class exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives with similar structures can inhibit the NF-κB pathway, which plays a crucial role in inflammation. In vitro assays demonstrated that certain derivatives exhibited IC50 values ranging from 4.8 to 30.1 µM against LPS-induced NF-κB/AP-1 reporter activity .

2. Antimicrobial Properties

The benzyloxy derivatives of triazolo-pyrimidines have shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies revealed that modifications at the benzyloxy position significantly affect antimicrobial efficacy. For example, compounds with a methoxy group at the 4-position demonstrated comparable activity to well-known antimicrobial agents like trimethoprim .

3. Anticonvulsant Activity

Certain derivatives of triazolo-pyrimidines have been evaluated for their anticonvulsant properties. One study reported that a related compound exhibited potent anticonvulsant activity with an effective dose (ED50) of 84.9 mg/kg in animal models .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedIC50/ED50 ValueReference
Anti-inflammatory7-[4-(benzyloxy)phenyl] derivativeIC50 = 4.8 - 30.1 µM
AntimicrobialBenzyloxy derivativesActive against S. aureus and E. coli
AnticonvulsantRelated triazolo-pyrimidineED50 = 84.9 mg/kg

Q & A

Q. Critical Parameters for Yield Optimization

ParameterOptimal ConditionsImpact on Yield
SolventDMF or ethanol/water (1:1 v/v)Enhances intermediate solubility
Temperature100–120°CMinimizes by-products
Reaction Time8–12 hoursEnsures complete cyclization

Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers focus on?

Basic
Core techniques include:

  • 1H/13C NMR : Aromatic protons (δ 7.5–8.5 ppm) and triazole/pyrimidine carbons (δ 150–160 ppm) confirm regiochemistry .
  • IR Spectroscopy : C=N stretches (~1600 cm⁻¹) and N-H deformations (~3300 cm⁻¹) validate ring formation .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 in derivatives) and fragmentation patterns verify purity .

Q. Key Spectral Markers

TechniqueDiagnostic PeaksFunctional Group Confirmation
1H NMRδ 4.3–4.4 ppm (triazole-CH2)Substituent linkage
13C NMRδ 155–160 ppm (pyrimidine C2)Ring fusion integrity
IR~1600 cm⁻¹ (C=N)Triazole-pyrimidine core

How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

Advanced
Contradictions (e.g., unexpected splitting or integration ratios) arise from:

  • Regioisomeric mixtures : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and distinguish isomers .
  • Purity issues : Recrystallize in ethanol or employ column chromatography (silica gel, ethyl acetate/hexane) .
  • Dynamic effects : Variable-temperature NMR clarifies conformational exchange in solution .

Case Study : In derivative N-Cycloheptyl-4,7-dihydro-7-oxo-4-pentyl-2-p-tolyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide , unexpected δ 8.91 ppm signals were resolved via HSQC to confirm aryl proton coupling .

What strategies are effective in optimizing the regioselectivity of triazole ring formation during synthesis?

Advanced
Regioselectivity is influenced by:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -NO2) direct cyclization to the 1,5-a position .
  • Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states for preferred ring closure .
  • Catalytic additives : TMDP enhances nucleophilic attack at the α-position of chalcones .

Example : Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate synthesis achieved >85% regioselectivity using ethanol/water (1:1 v/v) and TMDP .

How does the introduction of substituents like benzyloxy groups affect the compound’s pharmacokinetic properties?

Advanced
Benzyloxy groups alter:

  • Lipophilicity : Measured via logP (increased hydrophobicity enhances membrane permeability) .
  • Metabolic stability : Benzyl ethers resist oxidative degradation compared to phenolic -OH groups .
  • Target binding : Molecular docking shows benzyloxy-phenyl moieties occupy hydrophobic pockets in viral proteases .

Q. Comparative Data

SubstituentlogPMetabolic Half-Life (in vitro)
Benzyloxy3.212.5 hours
Hydroxyl1.82.3 hours

What computational tools are used to predict the reactivity of substituents on the triazolopyrimidine core?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites. For example, C7 is reactive toward electrophilic substitution due to high Fukui indices .
  • Molecular Dynamics (MD) : Simulates binding stability with biological targets (e.g., SARS-CoV-2 Mpro) .
  • ADMET Prediction : Software like SwissADME forecasts absorption and toxicity profiles of derivatives .

Application : DFT-guided substitution at C5 with methyl groups improved binding affinity for CB2 cannabinoid receptors by 30% .

How do conflicting bioactivity results in triazolopyrimidine derivatives arise, and how can they be reconciled?

Advanced
Discrepancies often stem from:

  • Assay variability : Standardize protocols (e.g., fixed cell lines vs. primary cultures) .
  • Solubility limits : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
  • Off-target effects : Employ CRISPR-validated targets and orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Example : Ethyl 7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate showed anti-inflammatory activity in RAW264.7 cells but not in THP-1—attributed to differential NF-κB activation .

What purification techniques are recommended for isolating this compound, and how does solvent choice affect crystallization?

Q. Basic

  • Recrystallization : Ethanol or methanol yields high-purity crystals due to moderate polarity .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) separates regioisomers .
  • HPLC : Reverse-phase C18 columns resolve closely related derivatives (e.g., 5-methyl vs. 5-ethyl analogs) .

Q. Solvent Impact on Crystallization

SolventCrystal QualityYield
EthanolNeedle-shaped, high purity70–80%
DCM/HexaneAmorphous, moderate purity50–60%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[4-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
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7-[4-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

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